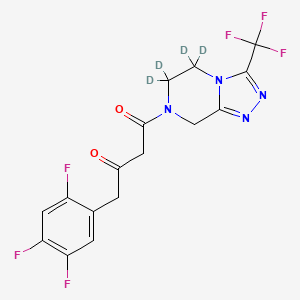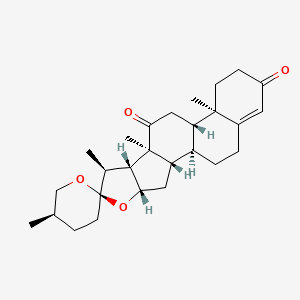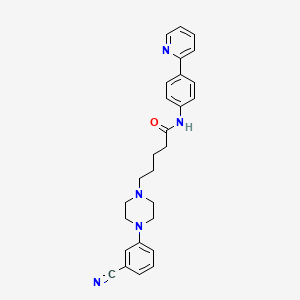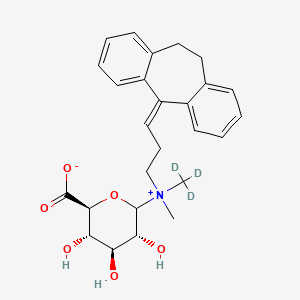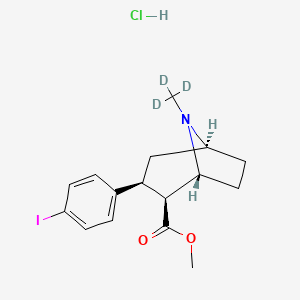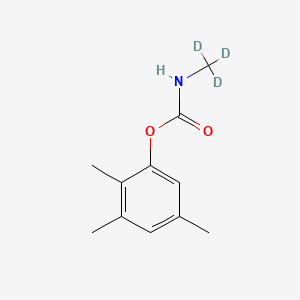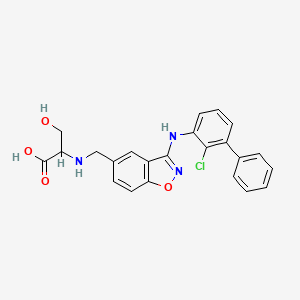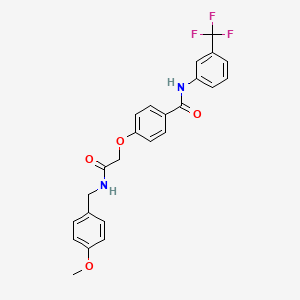
Antibacterial agent 102
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 102 is a potent compound known for its effective antibacterial activity, particularly against Staphylococcus aureus. It has shown promising results in both in vitro and in vivo studies, making it a valuable candidate in the fight against bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 102 involves multiple steps, including the formation of a substituted triazole moietyCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 102 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent candidates .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 102 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antibacterial mechanisms and developing new antibacterial agents.
Biology: Researchers use it to investigate bacterial resistance mechanisms and explore potential therapeutic targets.
Medicine: this compound is being studied for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces
Wirkmechanismus
The mechanism of action of Antibacterial agent 102 involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This action ultimately leads to the death of the bacterial cell. The compound specifically targets the peptidyl transferase site of the 50S ribosomal subunit, making it highly effective against a broad range of bacterial species .
Vergleich Mit ähnlichen Verbindungen
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Targets bacterial DNA gyrase, preventing DNA replication.
Uniqueness: Antibacterial agent 102 stands out due to its unique mechanism of action and its effectiveness against drug-resistant bacterial strains. Unlike some other antibacterial agents, it has shown minimal resistance development, making it a promising candidate for long-term use .
Eigenschaften
Molekularformel |
C35H49N5O5S |
|---|---|
Molekulargewicht |
651.9 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[2-[4-[(dimethylamino)methyl]triazol-1-yl]acetyl]amino]phenyl]sulfanylacetate |
InChI |
InChI=1S/C35H49N5O5S/c1-8-33(4)17-28(34(5)22(2)13-15-35(23(3)32(33)44)16-14-26(41)31(34)35)45-30(43)21-46-27-12-10-9-11-25(27)36-29(42)20-40-19-24(37-38-40)18-39(6)7/h8-12,19,22-23,28,31-32,44H,1,13-18,20-21H2,2-7H3,(H,36,42)/t22-,23+,28-,31+,32+,33-,34+,35+/m1/s1 |
InChI-Schlüssel |
LWGXUSGMNQTXMC-CVPIINBPSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
